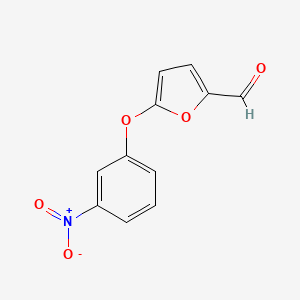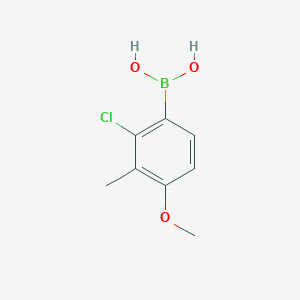
(2-Chloro-4-methoxy-3-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-methoxy-3-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, methoxy, and methyl groups. It is commonly used in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-methoxy-3-methylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2-Chloro-4-methoxy-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while substitution of the chlorine atom can produce a variety of substituted phenyl derivatives.
科学研究应用
(2-Chloro-4-methoxy-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as a building block for drug development and the synthesis of therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (2-Chloro-4-methoxy-3-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired product . The molecular targets and pathways involved in its biological applications are still under investigation.
相似化合物的比较
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxy-3-methylphenylboronic acid
- 2-Chloro-4-methoxyphenylboronic acid
Uniqueness
(2-Chloro-4-methoxy-3-methylphenyl)boronic acid is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (chlorine) groups allows for fine-tuning of its chemical properties, making it a versatile reagent in organic synthesis.
属性
分子式 |
C8H10BClO3 |
|---|---|
分子量 |
200.43 g/mol |
IUPAC 名称 |
(2-chloro-4-methoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO3/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,11-12H,1-2H3 |
InChI 键 |
FGEHQZPJOGPLAM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C=C1)OC)C)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


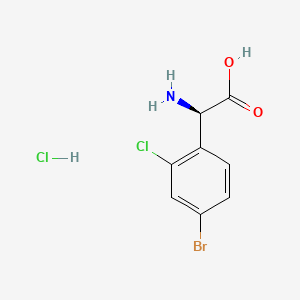

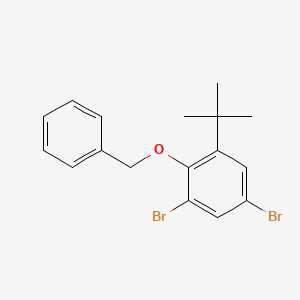
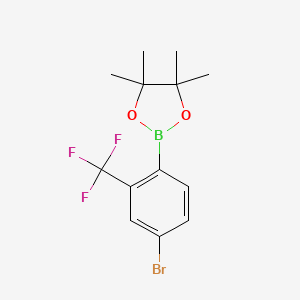
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
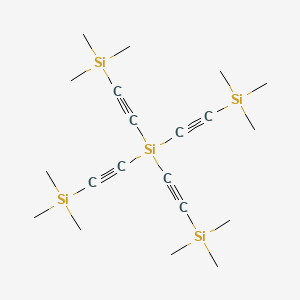
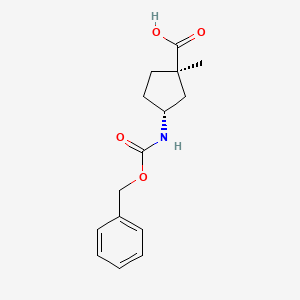
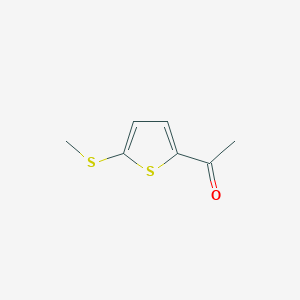
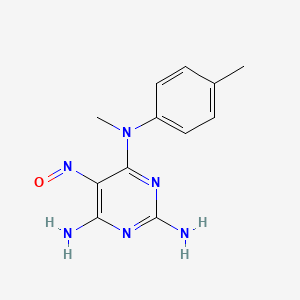

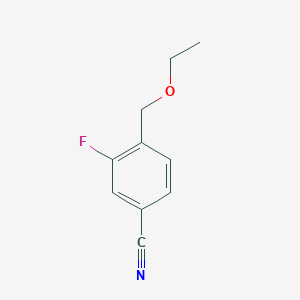
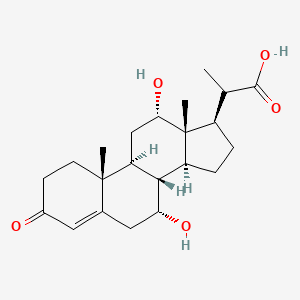
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
